![molecular formula C14H15F3N2O B2694060 N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide CAS No. 2094823-34-2](/img/structure/B2694060.png)
N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide, commonly known as TPPB, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Wirkmechanismus
TPPB is a selective inhibitor of the N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channel, which is involved in pain sensation and inflammation. N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channels are expressed on sensory neurons and are activated by various stimuli such as heat, capsaicin, and acid. Activation of N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channels leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation. TPPB inhibits the activation of N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channels, thereby reducing the release of neuropeptides and reducing pain sensation and inflammation.
Biochemical and Physiological Effects
TPPB has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. TPPB has been shown to reduce the release of neuropeptides such as substance P and CGRP, which are involved in pain transmission and inflammation. TPPB has also been shown to reduce the activation of microglia, which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TPPB is its selectivity for the N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide channel, which reduces the potential for off-target effects. TPPB has also been shown to have good bioavailability and pharmacokinetics in animal models. One of the limitations of TPPB is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on TPPB. One direction is to further investigate its potential therapeutic applications in animal models of pain, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide inhibitors based on the structure of TPPB. Additionally, the development of more soluble formulations of TPPB could expand its use in experimental settings.
Synthesemethoden
The synthesis of TPPB starts with the reaction of 2-(trifluoromethyl)benzaldehyde with 3-pyrrolidinecarboxylic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then coupled with prop-2-enoyl chloride to form TPPB. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
TPPB has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. TPPB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-2-13(20)18-10-7-8-19(9-10)12-6-4-3-5-11(12)14(15,16)17/h2-6,10H,1,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGLVYDFLCJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


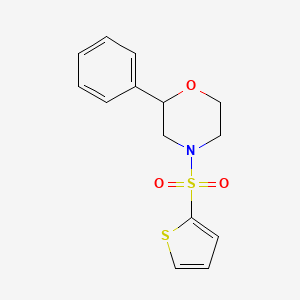
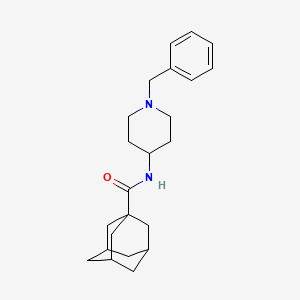
![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)
![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)


![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
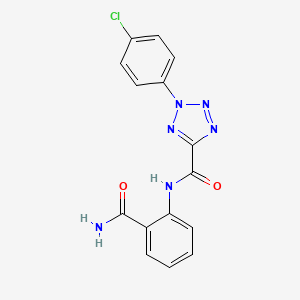
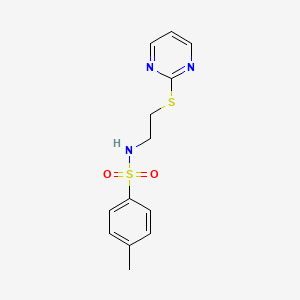
![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)
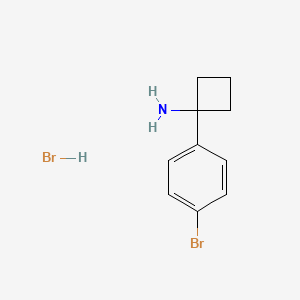
![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)
